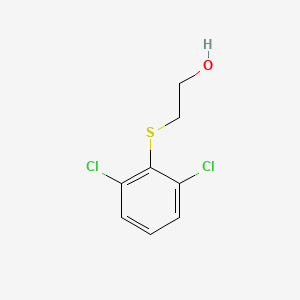
2,6-Dichlorophenylthioethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichlorophenylthioethanol (DCTE) is an organic compound with the molecular formula C8H7Cl2OS. It is a colorless liquid that is widely used in scientific research due to its unique properties. DCTE is derived from the reaction between 2,6-dichlorophenol and thioacetic acid, and it has several applications in both biochemical and physiological research.
Wirkmechanismus
The mechanism of action of 2,6-Dichlorophenylthioethanol involves its ability to inhibit the activity of certain enzymes. Specifically, it binds to the active site of ACAT and prevents the formation of cholesterol esters. This results in a decrease in the amount of cholesterol that is stored in cells, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
2,6-Dichlorophenylthioethanol has several biochemical and physiological effects, including its ability to inhibit the activity of ACAT. This can result in a decrease in the amount of cholesterol that is stored in cells, which can have a variety of physiological effects. Additionally, 2,6-Dichlorophenylthioethanol has been shown to have antitumor properties, and it is being investigated for its potential use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,6-Dichlorophenylthioethanol in lab experiments is its ability to inhibit the activity of ACAT, which can be useful in studying the role of this enzyme in various physiological processes. Additionally, 2,6-Dichlorophenylthioethanol has been shown to have antitumor properties, which can be useful in studying the mechanisms of cancer development and potential therapies. However, one limitation of using 2,6-Dichlorophenylthioethanol in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving 2,6-Dichlorophenylthioethanol. One potential area of research is the development of new cancer therapies based on the antitumor properties of 2,6-Dichlorophenylthioethanol. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2,6-Dichlorophenylthioethanol, as well as its potential use in other areas of scientific research. Finally, the development of new synthesis methods for 2,6-Dichlorophenylthioethanol could improve its purity and yield, making it more useful in lab experiments.
Synthesemethoden
The synthesis of 2,6-Dichlorophenylthioethanol involves the reaction between 2,6-dichlorophenol and thioacetic acid. The reaction is catalyzed by hydrochloric acid, and the resulting product is purified using distillation. The yield of 2,6-Dichlorophenylthioethanol is typically high, and the purity can be improved through further purification techniques.
Wissenschaftliche Forschungsanwendungen
2,6-Dichlorophenylthioethanol is widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to be particularly effective in inhibiting the activity of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that is involved in the synthesis of cholesterol esters. 2,6-Dichlorophenylthioethanol has also been shown to have antitumor properties, and it is being investigated for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
2-(2,6-dichlorophenyl)sulfanylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2OS/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3,11H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCUJHSBMAWVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SCCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorophenylthioethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

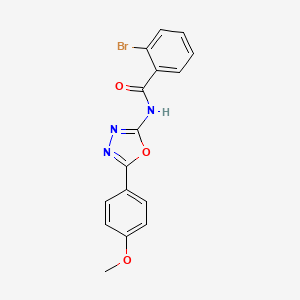

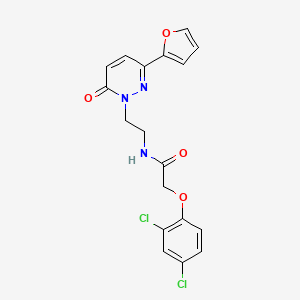
![2-[(2-Chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2895615.png)
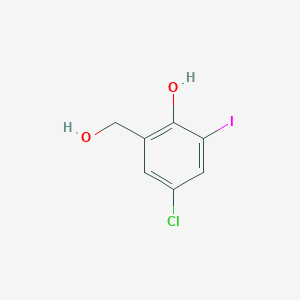
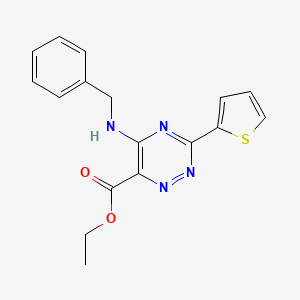




![1,4-Dioxaspiro[4.6]undecan-8-amine](/img/structure/B2895625.png)
![2-(4-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2895626.png)
![3'-(3,5-Dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2895628.png)